tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protective group, a phenoxyethyl linker, and a formyl substituent on the aromatic ring. This molecule serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules. The formyl group offers a reactive site for further functionalization, such as condensation reactions to form hydrazones or Schiff bases.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-formylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRGNFKLTXVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130636 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-39-3 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-(4-formylphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201130636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Piperazine
The starting material is usually piperazine, which is protected at one nitrogen with a tert-butyl carbamate group (Boc protection) to give tert-butyl piperazine-1-carboxylate. This step prevents unwanted side reactions on the nitrogen during subsequent alkylation.
- Typical conditions:
- Reagents: Di-tert-butyl dicarbonate (Boc2O)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine or sodium bicarbonate
- Temperature: 0–25 °C
- Reaction time: Several hours until completion
This step yields tert-butyl piperazine-1-carboxylate in high purity and yield (typically >80%).
Synthesis of 4-(2-Haloethyl)phenoxy Intermediate with Formyl Group
The 4-formylphenoxyethyl halide intermediate is prepared by:
- Starting from 4-hydroxybenzaldehyde,
- Performing an etherification reaction with 2-bromoethyl halide (e.g., 2-bromoethyl bromide or 2-bromoethyl chloride),
Using base to deprotonate the phenol and promote nucleophilic substitution.
-
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetone
- Temperature: Room temperature to reflux
- Reaction time: 4–24 hours
This step yields 2-(4-formylphenoxy)ethyl bromide or chloride, which is isolated by extraction and purified by distillation or chromatography.
Nucleophilic Substitution to Form Target Compound
The Boc-protected piperazine is reacted with the 2-(4-formylphenoxy)ethyl halide to form the target compound via nucleophilic substitution at the haloethyl group:
- Typical conditions:
- Solvent: DMF or acetonitrile
- Base: Potassium carbonate or triethylamine to scavenge acid byproducts
- Temperature: Room temperature to 60 °C
- Reaction time: 12–24 hours
The reaction mixture is then quenched with water, extracted with organic solvents, and purified by column chromatography or recrystallization.
Representative Data Table for Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Piperazine Boc protection | Boc2O, triethylamine | DCM | 0–25 | 4–6 | 85–90 | High purity, standard method |
| Etherification of 4-hydroxybenzaldehyde | 2-bromoethyl bromide, K2CO3 | DMF | 25–60 | 12–24 | 70–80 | Sensitive to moisture |
| Alkylation of Boc-piperazine | 2-(4-formylphenoxy)ethyl bromide, K2CO3 | DMF | 25–60 | 12–24 | 65–75 | Purification by chromatography |
Research Findings and Notes
One-pot synthesis strategies have been reported for related tert-butyl 4-substituted piperazine carboxylates using click chemistry and copper-catalyzed azide-alkyne cycloaddition reactions, but these are more applicable to triazole derivatives rather than formyl-substituted phenoxyethyl groups.
The formyl group (aldehyde) is sensitive to strong bases and high temperatures; thus, mild reaction conditions and careful control of pH are critical to avoid side reactions such as aldol condensations or oxidation.
Use of potassium carbonate as a mild base in polar aprotic solvents like DMF is preferred for the nucleophilic substitution steps to maximize yield and minimize decomposition.
Purification typically involves chromatographic techniques or recrystallization from solvents like ethyl acetate/hexane mixtures to obtain analytically pure tert-butyl 4-[2-(4-formylphenoxy)ethyl]piperazine-1-carboxylate.
Chemical Reactions Analysis
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
In a study exploring new antidepressant agents, derivatives of piperazine compounds were synthesized and evaluated for their serotonin receptor affinity. The compound exhibited promising activity in preclinical models, indicating its potential as an antidepressant .
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications in the piperazine ring and the introduction of substituents like the formylphenoxy group can enhance biological activity. This has led to the development of various analogs with improved efficacy and selectivity towards specific receptors .
Material Science
Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer synthesis. It can serve as a monomer or crosslinking agent in the production of advanced materials with tailored properties.
Application Example: Coatings and Adhesives
Research has demonstrated that incorporating this compound into polymer matrices results in enhanced thermal stability and mechanical strength. These materials are suitable for use in coatings and adhesives that require durability under harsh conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various biological macromolecules, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenoxyethyl group or the piperazine ring. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., bromo, trifluoromethoxy): Enhance stability and direct electrophilic substitution reactions. The bromo analog in is a candidate for cross-coupling reactions.
- Electron-Donating Groups (e.g., hydroxymethyl): Improve solubility and bioavailability, as seen in .
- Heterocyclic Modifications (e.g., triazole, oxadiazole): Influence biological activity and binding affinity. The oxadiazole derivative in exhibits a rigid planar structure conducive to target engagement.
Physicochemical and Crystallographic Properties
- Crystal Packing : Piperazine rings in analogs adopt chair conformations (e.g., ), with substituents influencing torsional angles. The formyl group in the target compound may introduce polarity, affecting crystallization behavior.
- Hydrogen Bonding : Analogs like the hydroxymethyl derivative form intermolecular H-bonds, enhancing stability. The formyl group could participate in similar interactions or act as a hydrogen bond acceptor.
- Thermal Stability : Boc-protected derivatives generally exhibit high thermal stability, as evidenced by melting points >100°C in .
Biological Activity
Overview
tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate (CAS No. 1086378-39-3) is a synthetic compound with significant potential in medicinal chemistry. This compound features a piperazine core, which is a common structural motif in many pharmaceuticals, and is characterized by its formylphenoxyethyl substituent. The molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.42 g/mol. Its biological activity has been investigated for various therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.42 g/mol |
| CAS Number | 1086378-39-3 |
| Purity | ≥97% |
| Hazard Classification | Irritant |
Biological Activity
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, studies on related piperazine derivatives have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been hypothesized that the piperazine structure can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The formyl group in the structure may contribute to anti-inflammatory activity by modulating inflammatory pathways. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Molecules demonstrated that piperazine derivatives exhibited significant cytotoxicity against human cancer cell lines (HCT-15 colon carcinoma). The results indicated that modifications on the piperazine ring could enhance biological activity, suggesting that this compound may also possess similar properties .
- Neuroprotective Mechanism : In vitro studies have shown that piperazine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. These findings imply that this compound could be further explored for its neuroprotective potential .
- Inflammation Modulation : Research indicates that compounds with formyl groups can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages, highlighting the potential of this compound in managing inflammatory diseases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
